molecular formula C17H18ClNO2S B3933913 N-{2-[(4-chlorophenyl)thio]ethyl}-2-methoxy-2-phenylacetamide

N-{2-[(4-chlorophenyl)thio]ethyl}-2-methoxy-2-phenylacetamide

Cat. No. B3933913
M. Wt: 335.8 g/mol
InChI Key: DZKKHCNFJMUQBC-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)thio]ethyl}-2-methoxy-2-phenylacetamide, commonly known as CMPD 1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and possesses unique biochemical and physiological properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of CMPD 1 involves the inhibition of several key enzymes and signaling pathways that play crucial roles in disease progression. For example, CMPD 1 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CMPD 1 has been shown to inhibit the activity of several protein kinases, including JNK and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CMPD 1 has been shown to exhibit several biochemical and physiological effects in various cell types and animal models. For example, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation in animal models of inflammatory diseases. Additionally, CMPD 1 has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMPD 1 is its potent and selective activity against several key enzymes and signaling pathways. This makes it a valuable tool for studying the roles of these targets in disease progression. However, one limitation of CMPD 1 is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on CMPD 1. One potential area of investigation is the development of more potent and selective analogs of CMPD 1 for use as therapeutic agents. Additionally, further research is needed to elucidate the precise mechanisms of action of CMPD 1 and its potential applications in various disease models. Finally, the development of more efficient synthesis methods for CMPD 1 and its analogs could facilitate their use in large-scale drug development efforts.

Scientific Research Applications

CMPD 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-21-16(13-5-3-2-4-6-13)17(20)19-11-12-22-15-9-7-14(18)8-10-15/h2-10,16H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKKHCNFJMUQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methoxy-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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